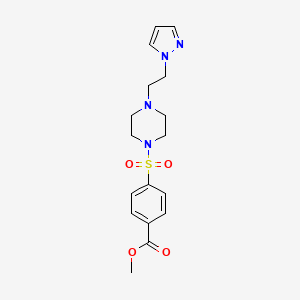

methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperazine-sulfonyl moiety and a pyrazole-ethyl substituent.

Properties

IUPAC Name |

methyl 4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-25-17(22)15-3-5-16(6-4-15)26(23,24)21-13-10-19(11-14-21)9-12-20-8-2-7-18-20/h2-8H,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWUZODDXPFXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the piperazine ring: The pyrazole derivative is then reacted with an appropriate piperazine compound, often under reflux conditions with a suitable solvent like ethanol.

Sulfonylation: The intermediate product is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Esterification: Finally, the benzoic acid derivative is esterified using methanol and a catalyst like sulfuric acid to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidized derivatives: Various oxidized forms of the pyrazole ring.

Reduced derivatives: Sulfide or thiol derivatives.

Substituted benzoates: Benzoate esters with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate is being investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antitumor effects. For example, related compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anxiolytic and Antidepressant Effects : Research indicates that this compound may possess anxiolytic and antidepressant-like activities. In animal models, similar pyrazole derivatives have demonstrated interactions with serotonin receptors, suggesting potential for treating anxiety and depression .

Biochemical Probes

The compound is being explored as a biochemical probe due to its ability to interact with multiple biological targets. This versatility allows researchers to study various biochemical pathways and disease mechanisms.

Material Science

In addition to its biological applications, this compound can serve as an intermediate in the synthesis of novel materials. Its unique structure can be utilized to develop new polymers or coatings with specific properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anxiolytic Effects

In another study, the anxiolytic effects were assessed using the elevated plus maze model in rats. The results showed that administration of the compound significantly increased the time spent in open arms compared to control groups, indicating reduced anxiety-like behavior .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The sulfonyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Differences :

- Sulfonyl vs.

- Pyrazole vs. Quinoline/Triazole: The pyrazole substituent offers a smaller, nitrogen-dense heterocycle, contrasting with the extended aromaticity of quinolines (C1–C7) and the fused triazolopyridine system in .

- Substituent Diversity: Quinoline derivatives (C1–C7) feature halogen, methoxy, and trifluoromethyl groups, which modulate electronic properties and lipophilicity, whereas the target compound’s pyrazole-ethyl group introduces steric bulk and basicity .

Biological Activity

Methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a piperazine ring , and a benzoate ester , contributing to its diverse biological activities. The IUPAC name for this compound is methyl 4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylbenzoate, with the molecular formula .

Anxiolytic and Antidepressant Effects

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable anxiolytic and antidepressant-like activities. For instance, the related compound LQFM192 demonstrated significant anxiolytic effects in animal models, which were mediated through interactions with the serotonergic system and GABAA receptor sites .

Key Findings:

- Doses Tested: 54 and 162 μmol/kg

- Mechanisms: Blocked by WAY-100635 (a selective serotonin receptor antagonist) and PCPA (a serotonin synthesis inhibitor).

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its therapeutic potential.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit various cancer-related pathways, including BRAF(V600E), EGFR, and Aurora-A kinase . The specific activity of this compound in this context remains to be fully elucidated but aligns with the observed activities of related pyrazole compounds.

The biological activity of this compound is likely mediated through several mechanisms:

- Serotonergic Modulation: Interaction with serotonin receptors is crucial for its anxiolytic effects.

- GABAA Receptor Involvement: The compound may enhance GABAergic transmission, contributing to its potential antidepressant effects.

- Inhibition of Oncogenic Pathways: Similar compounds have shown efficacy in inhibiting key signaling pathways involved in tumor progression.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potentials:

Q & A

Basic: What are the key synthetic routes for methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate?

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

- Sulfonylation : Reacting a piperazine derivative (e.g., 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine) with a benzoate sulfonyl chloride under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

- Esterification : Coupling the sulfonylated intermediate with methyl 4-hydroxybenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of a catalyst like DMAP .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC .

Basic: How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify the presence of the pyrazole (δ 7.5–8.0 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for N–CH), and sulfonyl groups (δ 3.7–4.2 ppm for SO) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., m/z 434.15 for CHNOS) .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction reveals bond angles and spatial arrangement, as seen in related benzoate esters .

Advanced: How do structural modifications (e.g., pyrazole substitution) impact biological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., COX-2 inhibitors) suggest:

- Pyrazole Substituents : Electron-withdrawing groups (e.g., –CF) enhance target binding affinity by stabilizing π-π interactions with hydrophobic enzyme pockets, while bulkier groups reduce solubility .

- Piperazine Linker : Lengthening the alkyl chain (e.g., ethyl vs. methyl) improves pharmacokinetic profiles by reducing plasma protein binding, as observed in celecoxib derivatives .

- Sulfonyl Group : Replacement with carbamate or amide groups diminishes activity, highlighting its role in hydrogen bonding with catalytic residues .

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Validate results across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .

- Purity Assessment : Re-analyze compound purity via HPLC (>98%) and ICP-MS to rule out metal contamination .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperazine-sulfonyl hybrids) to identify trends .

Advanced: What experimental design considerations are critical for in vivo studies?

- Dosing Regimen : Optimize based on pharmacokinetic parameters (e.g., t = ~8–12 hours for related sulfonamides) to maintain therapeutic concentrations .

- Formulation : Use PEG-400 or cyclodextrin-based vehicles to enhance solubility, as sulfonyl groups confer hydrophobicity .

- Endpoint Selection : Include biomarkers (e.g., COX-2 inhibition in plasma) alongside phenotypic outcomes to link mechanism to efficacy .

Advanced: How can computational methods guide the optimization of this compound?

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials to predict reactive sites for derivatization .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability under physiological conditions .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability, BBB penetration, and CYP450 interactions before synthesis .

Basic: What are the stability and storage requirements for this compound?

- Storage : –20°C under argon in amber vials to prevent degradation via hydrolysis (sulfonyl esters are moisture-sensitive) .

- Stability Assessment : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products (e.g., free benzoic acid) .

Advanced: What strategies mitigate off-target effects in functional studies?

- Counter-Screening : Test against panels of related enzymes (e.g., COX-1 for COX-2 inhibitors) to assess selectivity .

- CRISPR Knockout Models : Use cell lines lacking the target protein to confirm on-target activity .

- Proteomic Profiling : Employ affinity pull-down assays with biotinylated probes to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.